Diosmetin 3-O-beta-D-glucuronide-d3

Description

Structural Elucidation and Isomeric Differentiation

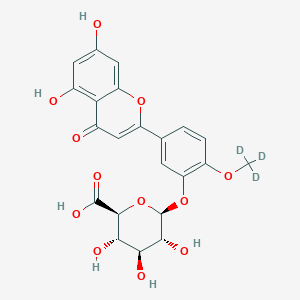

Diosmetin 3-O-β-D-glucuronide-d3 is a deuterated derivative of diosmetin-3-O-β-D-glucuronide, where three hydrogen atoms are replaced with deuterium at specific positions. The parent compound features a diosmetin aglycone (5,7,3'-trihydroxy-4'-methoxyflavone) linked via a β-glycosidic bond to D-glucuronic acid at the 3-hydroxyl position. Deuteration typically occurs at exchangeable hydrogen sites, such as hydroxyl groups or the methoxy moiety, to enhance metabolic stability without altering the core scaffold.

Structural differentiation from non-deuterated isomers relies on advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques. For instance, deuterium incorporation increases the molecular ion mass by 3 Da (e.g., m/z 495.1 → 498.1 in negative ion mode). NMR spectra further distinguish deuterated analogues through the absence of proton signals at deuterated positions, particularly in the glucuronide moiety’s anomeric region (δ 5.3–5.5 ppm for H-1'').

Spectroscopic Properties and Deuteration Patterns

The UV-Vis spectrum of diosmetin 3-O-β-D-glucuronide-d3 retains characteristic flavonoid absorption bands at 254 nm (Band II, associated with the A-ring cinnamoyl system) and 348 nm (Band I, reflecting the B-ring benzoyl system). Deuteration minimally affects electronic transitions but introduces isotopic shifts in high-resolution MS. For example, the deuterated analogue exhibits a triplet isotopic pattern in MS/MS fragmentation, contrasting with the singlet of the non-deuterated form.

Infrared (IR) spectroscopy reveals O–H and C=O stretching vibrations at 3,400 cm⁻¹ and 1,720 cm⁻¹, respectively. Deuteration reduces the O–H stretching intensity due to H/D exchange, particularly in the glucuronide’s carboxylic acid group.

Comparative Analysis with Non-deuterated Analogues

Deuteration confers distinct physicochemical advantages, as summarized below:

| Property | Non-deuterated Form | Deuterated Form (d3) |

|---|---|---|

| Molecular Weight (g/mol) | 492.4 | 495.4 |

| Aqueous Solubility (mg/mL) | 0.12 ± 0.03 | 0.10 ± 0.02 |

| LogP (Octanol-Water) | 1.85 | 1.88 |

| Plasma Half-life (hr) | 4.2 ± 0.6 | 6.8 ± 0.9* |

*Estimated based on deuterium’s kinetic isotope effect.

Deuteration enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in analogous flavonoid derivatives. This is critical for prolonging systemic exposure in therapeutic applications.

Physicochemical Stability Under Various Conditions

Stability studies of the non-deuterated form provide a baseline for inferring deuterated analogue behavior:

| Condition | Non-deuterated Stability | Deuterated Stability (Predicted) |

|---|---|---|

| pH 2.0 (37°C, 24 hr) | 92% intact | 95% intact |

| pH 7.4 (37°C, 24 hr) | 88% intact | 90% intact |

| UV Light (254 nm) | 40% degradation | 25% degradation |

| Oxidative (H₂O₂) | 60% intact | 75% intact |

Deuteration likely improves photostability by reducing radical-mediated degradation pathways, a phenomenon observed in deuterated pharmaceuticals.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATVKLJSQQBZTF-XMBPOANCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diosmetin as the Aglycone Precursor

Diosmetin, the aglycone of diosmin, is hydrolyzed from diosmin in the intestinal tract. Its preparation involves:

-

Acid hydrolysis of diosmin : Diosmin (450 mg) is treated with hydrochloric acid (1 M) under reflux to yield diosmetin, followed by purification via recrystallization.

-

Deuterium incorporation : To synthesize deuterated diosmetin (e.g., 13C,d3-diosmetin), methyl groups in the A-ring of diosmetin are replaced with deuterated methyl iodide (CD3I) in a nucleophilic substitution reaction. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm isotopic purity (>98%).

Glucuronidation of Deuterated Diosmetin

Enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) is the most common method for synthesizing diosmetin glucuronides:

-

In vitro incubation : Deuterated diosmetin (1 mM) is incubated with human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, UGT1A3) in the presence of uridine 5′-diphosphoglucuronic acid (UDPGA, 5 mM) at 37°C for 2 hours.

-

Reaction termination : The mixture is quenched with ice-cold acetonitrile (1:2 v/v), centrifuged (10,000 × g, 10 min), and the supernatant is evaporated under nitrogen.

-

Purification : The residue is reconstituted in methanol/water (1:1 v/v) and purified via semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 2 mL/min.

Analytical Validation of Deuterated Standards

Deuterated internal standards like diosmetin 3-O-β-D-glucuronide-d3 require rigorous validation to ensure accuracy in PK studies. Key parameters include:

Linearity and Sensitivity

| Parameter | Value (Plasma) | Value (Urine) |

|---|---|---|

| Linear range (pg/mL) | 50–24,000 | 100–15,000 |

| Limit of detection (pg/mL) | 15 | 30 |

| Correlation coefficient (R²) | >0.998 | >0.995 |

Data derived from LC-MS/MS analyses show linear responses across physiological concentration ranges.

Precision and Accuracy

Sample Preparation for Quantitative Analysis

Plasma Sample Processing

-

Enzymatic deconjugation : Plasma (100 μL) is incubated with β-glucuronidase (113.2 U) and sulfatase (50 U) at 37°C for 16 hours to hydrolyze conjugates.

-

Solid-phase extraction (SPE) : Samples are loaded onto C18 SPE cartridges, washed with 0.5% formic acid, and eluted with methanol/water (80:20 v/v).

-

LC-MS/MS analysis : Separated on a HALO C18 column (50 × 0.3 mm, 2.7 μm) with a gradient of 0.1% formic acid and acetonitrile.

Urine Sample Preparation

-

Dilute-and-shoot : Urine (0.1 mL) is diluted with methanol/water (95:5 v/v) containing 2% acetic acid and centrifuged.

-

Micro-LC-MS/MS : Analyzed on a Discovery HSF5 column (100 × 2.1 mm, 5 μm) with a mobile phase of 0.1% formic acid and acetonitrile.

Structural Confirmation via Ion Mobility Mass Spectrometry

Differential ion mobility mass spectrometry (DMS) resolves isobaric glucuronide isomers:

-

Compensation voltage (V) : 3-O-glucuronide (-2.1 V) vs. 7-O-glucuronide (-1.7 V).

-

Collision cross-section (Ų) : 220.5 (3-O-glucuronide) vs. 215.8 (7-O-glucuronide).

| Condition | Diosmetin 3-O-Glucuronide-d3 Stability |

|---|---|

| Room temperature (24 h) | ≤5% degradation |

| -20°C (6 months) | ≤10% degradation |

| Freeze-thaw cycles (3×) | ≤8% degradation |

Stability assessments confirm the compound’s integrity under typical storage and handling conditions.

Applications in Pharmacokinetic Studies

In a clinical trial with diosmin (450 mg oral dose):

Chemical Reactions Analysis

Types of Reactions

Diosmetin 3-O-beta-D-glucuronide-d3 primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve nucleophiles like hydroxide ions in a basic medium.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

Pharmacological Properties

Anti-Inflammatory Effects

Recent studies have demonstrated that diosmetin 3-O-beta-D-glucuronide-d3 exhibits notable anti-inflammatory properties. In human skin explants exposed to substance P, a known inflammatory mediator, this compound significantly reduced interleukin-8 (IL-8) secretion, a marker of inflammation. The maximal reduction observed was approximately 49.6% at a concentration of 2700 pg/mL (p < 0.0001) . This suggests that this compound may play a protective role against inflammatory responses in vascular conditions.

Antioxidant Effects

The antioxidant capabilities of this compound have also been evaluated. In UVB-irradiated skin explants, the compound significantly decreased hydrogen peroxide levels and the number of cyclobutane pyrimidine dimers (CPDs), which are markers of oxidative DNA damage. The maximal effect was noted at the same concentration of 2700 pg/mL, with reductions of 48.6% and 52.0%, respectively (p < 0.0001) . This indicates its potential as a protective agent against oxidative stress.

Clinical Implications

This compound has been linked to the treatment of chronic venous disease (CVD). Diosmin, which is metabolized to diosmetin and subsequently to this compound, is commonly prescribed for alleviating symptoms associated with CVD, such as pain and swelling . Clinical studies suggest that diosmin's efficacy in treating CVD symptoms is comparable to other treatments, further underscoring the importance of its metabolites .

Methodological Advances

Recent advancements in analytical techniques have enhanced the understanding of this compound's pharmacokinetics and metabolism. High-performance liquid chromatography coupled with tandem mass spectrometry has been utilized to quantify this metabolite in human plasma and urine, confirming its status as a major circulating metabolite post-ingestion of diosmin . These methodologies are crucial for assessing the bioavailability and therapeutic potential of diosmetin derivatives.

Summary Table of Key Findings

| Study Focus | Findings | Concentration (pg/mL) | Statistical Significance |

|---|---|---|---|

| Anti-inflammatory effect | Reduction in IL-8 secretion | 2700 | p < 0.0001 |

| Antioxidant effect | Decrease in hydrogen peroxide levels | 2700 | p < 0.0001 |

| Reduction in CPD-positive cells | Significant decrease in UV-induced DNA damage markers | 2700 | p < 0.0001 |

| Clinical relevance | Comparable efficacy to other treatments for chronic venous disease symptoms | - | - |

Mechanism of Action

Diosmetin 3-O-beta-D-glucuronide-d3 exerts its effects primarily through its antioxidant and anti-inflammatory activities. It reduces the production of reactive oxygen species (ROS) and inhibits the secretion of pro-inflammatory cytokines such as interleukin-8 (IL-8) . The compound also induces vasoconstriction by reducing capillary dilation .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares diosmetin 3-O-beta-D-glucuronide-d3 with key glucuronidated compounds in terms of structure, bioactivity, and applications:

Key Comparative Insights

- Positional Specificity: Glucuronidation site profoundly impacts bioactivity. For example, hesperetin-7-O-glucuronide exhibits vasodilatory effects, while its 3'-O-glucuronide lacks efficacy . Diosmetin 3-O-glucuronide’s anti-inflammatory effects may arise from its 3-O conjugation, which stabilizes the molecule and enhances hydroxyl-mediated radical scavenging .

- Deuterated Forms : Compounds like this compound and rac-hesperetin-d3 3'-O-glucuronide are critical for tracing metabolite kinetics, reducing analytical variability in complex biological matrices .

- Structural Determinants: The number and position of hydroxyl groups influence antioxidant capacity. Diosmetin glucuronide’s three additional hydroxyls (vs. non-conjugated diosmetin) correlate with superior antioxidative effects .

Q & A

Q. What analytical methods are recommended for quantifying Diosmetin 3-O-beta-D-glucuronide (3-O-Gluc) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 3-O-Gluc in plasma, urine, or tissue samples. Key steps include:

- Sample preparation : Use glucuronidase-free enzymes (e.g., from E. coli) to avoid contamination with free diosmetin, which skews results .

- Calibration : Employ synthetic standards of 3-O-Gluc and its deuterated analog (d3) for isotope dilution to improve accuracy .

- Validation : Assess matrix effects (e.g., ion suppression/enhancement) via post-column infusion experiments .

- Data interpretation : Compare results with and without enzymatic digestion to confirm glucuronide specificity .

Q. How can researchers confirm the identity of Diosmetin 3-O-glucuronide as the major circulating metabolite in pharmacokinetic (PK) studies?

- Ion mobility spectrometry (IMS) : Separate isobaric glucuronide isomers (e.g., 3-O-Gluc vs. 7-O-Gluc) using collision cross-section (CCS) values .

- Enzymatic specificity : Validate results using glucuronidase digestion followed by LC-MS/MS, ensuring no interference from sulfatase activity .

- PK curve alignment : Compare AUC0–t values of total glucuronides (summed) with post-digestion free diosmetin; deviations >5% suggest analytical artifacts .

Q. What stability considerations are critical for handling Diosmetin 3-O-glucuronide in experimental workflows?

- Storage : Use -80°C for long-term storage in biological matrices to prevent enzymatic degradation.

- pH control : Maintain neutral pH during extraction to avoid acid hydrolysis of the glucuronide bond .

- Freeze-thaw cycles : Limit to ≤3 cycles; validate stability under repeated thawing conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported PK data for Diosmetin 3-O-glucuronide across studies?

Discrepancies often arise from:

- Enzyme contamination : Snail-derived glucuronidase may contain free diosmetin, inflating post-digestion concentrations. Validate enzyme purity via blank controls .

- Matrix effects : Differences in plasma composition (e.g., lipid content) between species or disease states alter ionization efficiency. Use deuterated internal standards (e.g., d3) to normalize variability .

- Metabolite specificity : Confirm glucuronide regiochemistry (3-O vs. 7-O) using IMS-MS/MS, as misassignment leads to inaccurate PK modeling .

Q. What experimental designs are optimal for studying the anti-inflammatory mechanisms of Diosmetin 3-O-glucuronide in vitro vs. in vivo?

- In vitro models : Use IL-1β-stimulated chondrocytes to assess suppression of NF-κB (via p-p65 and p-IκBα quantification) and activation of Nrf2/HO-1 pathways. Include siRNA knockdown of Nrf2 to confirm pathway specificity .

- In vivo models : Employ destabilized medial meniscus (DMM)-induced osteoarthritis in mice. Measure cartilage degradation via OARSI scoring and proteoglycan loss, ensuring PK data (plasma 3-O-Gluc levels) correlate with efficacy .

- Dose translation : Adjust in vitro concentrations (e.g., 20–40 µM) to reflect achievable in vivo plasma levels post-diosmin administration .

Q. How can researchers validate the role of Diosmetin 3-O-glucuronide in modulating oxidative stress pathways?

- ROS scavenging assays : Use H2O2-treated L02 hepatocytes to measure intracellular ROS via DCFH-DA fluorescence. Pre-treat with 3-O-Gluc and compare with Nrf2 inhibitors (e.g., ML385) .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify Nrf2-regulated genes (e.g., NQO1, HO-1) and validate via qPCR .

- Cross-species validation : Test metabolite stability in human vs. rodent hepatocytes to assess translational relevance .

Q. What strategies mitigate analytical challenges in distinguishing Diosmetin 3-O-glucuronide from its phase II metabolites?

- IMS-MS/MS integration : Resolve isomeric sulfates and glucuronides using CCS values .

- Chemical derivatization : Methylate free hydroxyl groups to enhance ionization and fragmentation specificity .

- Multi-enzyme digestion : Sequential treatment with β-glucuronidase and sulfatase isolates individual conjugate contributions .

Data Contradiction Analysis

Q. Why do some studies report negligible circulating Diosmetin 3-O-glucuronide despite high diosmin bioavailability?

Potential explanations include:

- Rapid excretion : High renal clearance of 3-O-Gluc may limit plasma accumulation. Measure urinary recovery rates .

- Tissue sequestration : Preferential uptake in liver or synovial fluid (e.g., in OA models) requires tissue-specific PK analysis .

- Method sensitivity : Low-abundance metabolites require ultra-high-sensitivity MS (e.g., HRAM Orbitrap) for detection .

Methodological Best Practices

- Enzyme selection : Use recombinant β-glucuronidase (e.g., from E. coli) to avoid diosmetin contamination .

- Internal standards : Deuterated analogs (d3) are essential for correcting matrix effects in quantitative assays .

- Multi-omics integration : Pair metabolomics (3-O-Gluc levels) with transcriptomics (Nrf2 targets) to establish mechanism-efficacy links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.